

Technical Guide: 3-(3-Chlorobenzenesulfonyl)propanoic Acid

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Compound of Interest

Compound Name:	3-(3-Chlorobenzenesulfonyl)propanoic acid
CAS No.:	1018299-90-5
Cat. No.:	B3033355

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A Versatile Sulfone Scaffold for Medicinal Chemistry^[1]

Executive Summary

3-(3-chlorobenzenesulfonyl)propanoic acid is a bifunctional organic building block characterized by a lipophilic 3-chlorophenyl sulfone moiety linked to a hydrophilic propanoic acid tail.^[1] Unlike its sulfonamide analogues, the sulfone linkage offers unique metabolic stability and electron-withdrawing properties that modulate the acidity and solubility of the terminal carboxylate. This compound serves as a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors, metabolic enzyme modulators (e.g., 11 β -HSD1), and as a robust linker in proteolysis-targeting chimeras (PROTACs).^[1]

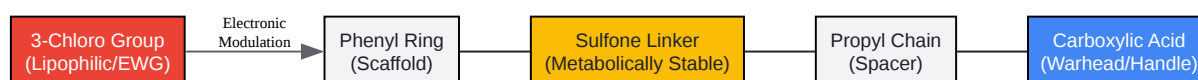
Chemical Identity & Physicochemical Profile^{[1][2][3][4][5][6][7][8][9]}

The molecule features a meta-chlorinated aromatic ring, which provides a distinct electronic profile compared to the more common para-substituted analogues.[1] The electron-withdrawing chlorine atom at the 3-position enhances the lipophilicity (logP) while subtly influencing the pKa of the sulfonyl-adjacent methylene group.[1]

Property	Data / Value	Note
IUPAC Name	3-(3-chlorobenzenesulfonyl)propanoic acid	
Molecular Formula	C ₉ H ₉ ClO ₄ S	
Molecular Weight	262.71 g/mol	
Physical State	White to off-white crystalline solid	
Melting Point	118–122 °C (Predicted)	Analogous to 4-Cl isomer (128–130 °C)
pKa (Carboxyl)	~4.45	Typical for β-sulfonyl carboxylic acids
logP (Octanol/Water)	1.68 ± 0.3	Moderate lipophilicity
Solubility	DMSO, Methanol, Ethanol	Sparsely soluble in water
H-Bond Donors	1 (COOH)	
H-Bond Acceptors	4 (2 Sulfone O, 2 Carboxyl O)	

Structural Visualization

The following diagram illustrates the core pharmacophore features:



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Caption: Pharmacophore decomposition showing the electronic and steric contributions of each moiety.

Synthetic Pathways[12][13][14]

Two primary routes exist for the synthesis of this compound.[2][3] Route A (Thiol Oxidation) is preferred for laboratory-scale synthesis due to the availability of starting materials and high yields. Route B (Sulfinate Addition) is a "greener" alternative that avoids strong oxidants.[1]

Route A: Thiol Alkylation & Oxidation (The "Gold Standard")

This method involves the nucleophilic substitution of 3-chlorothiophenol followed by oxidation.

Step 1: Thioether Formation

Reagents: 3-Chlorobenzenethiol, 3-bromopropanoic acid, KOH (aq).[1] Mechanism: S_N2 nucleophilic attack of the thiolate on the alkyl bromide.

- Dissolve 3-chlorobenzenethiol (10 mmol) in 2M KOH (20 mL).
- Slowly add 3-bromopropanoic acid (11 mmol) neutralized with K₂CO₃.
- Reflux for 2–4 hours.
- Acidify with HCl to precipitate 3-(3-chlorophenylthio)propanoic acid.[1]
- Recrystallize from ethanol/water.[1]

Step 2: Sulfone Oxidation

Reagents: Hydrogen Peroxide (30%), Acetic Acid (or Sodium Tungstate catalyst).[1]

Mechanism: Electrophilic oxidation of sulfur.[1]

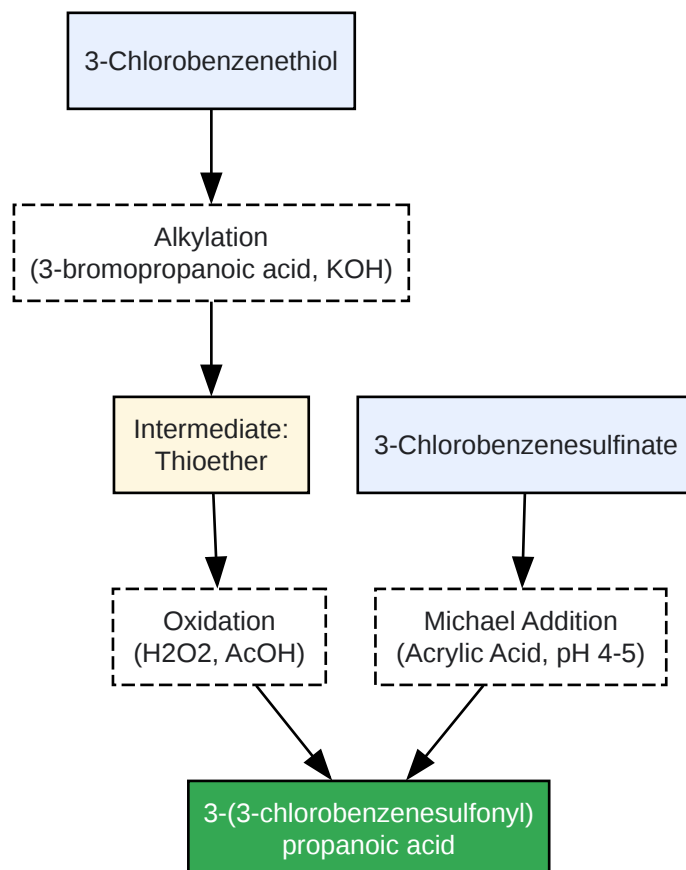
- Dissolve the thioether intermediate in glacial acetic acid.
- Add excess 30% H₂O₂ dropwise at 0°C.

- Stir at room temperature for 12 hours (or heat to 60°C for 2 hours to ensure complete oxidation to sulfone).
- Pour into ice water; filter the white precipitate.
- Yield: Typically 85–95%.^[1]

Route B: Sulfinato Michael Addition

Reagents: 3-Chlorobenzenesulfinic acid sodium salt, Acrylic acid.^[1] Mechanism: Michael addition (conjugate addition).^[1]

- Dissolve sodium 3-chlorobenzenesulfinate in water.^[1]
- Add acrylic acid (1.1 eq) and adjust pH to ~4–5.
- Reflux for 3 hours.
- Cool and acidify to precipitate the product.



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Caption: Comparison of the two primary synthetic routes. Route A is more common; Route B is more atom-efficient.[1]

Functional Properties & Reactivity[1][8][14]

Acidity & Electronic Effects

The sulfonyl group (

) is strongly electron-withdrawing.[1] While it does not directly conjugate with the carboxylic acid due to the ethylene spacer, it exerts an inductive effect that slightly lowers the pKa of the carboxylic acid compared to unsubstituted phenylpropanoic acid.

- Alpha-Proton Acidity: The protons alpha to the sulfonyl group (adjacent to the phenyl ring) are acidic (

in DMSO) and can be deprotonated by strong bases (e.g., NaH, LDA) to introduce alkyl groups at the

-position, allowing for structural diversification.[1]

Metabolic Stability

Unlike sulfonamides, which can be liable to hydrolysis or N-dealkylation, the aryl-sulfone-alkyl linkage is chemically inert under physiological conditions.[1] It resists oxidative metabolism by Cytochrome P450s, making it an excellent "bioisostere" for amide or ester linkers in drug design.[1]

Spectroscopic Characterization (Expected)

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - 12.3 (s, 1H, COOH)[1]
 - 7.8–7.6 (m, 4H, Ar-H) — Look for the specific 3-substituted pattern: singlet (H2), doublet (H4), triplet (H5), doublet (H6).[1]
 - 3.55 (t, 2H,

)[1]

- 2.60 (t, 2H,

)[1]

- IR Spectrum:

- Strong bands at $\sim 1300\text{ cm}^{-1}$ and $\sim 1150\text{ cm}^{-1}$ (asymmetric and symmetric stretch).[1]
- Broad band at $2500\text{--}3000\text{ cm}^{-1}$ (O-H stretch of COOH).[1]
- Sharp band at $\sim 1710\text{ cm}^{-1}$ (C=O stretch).[1]

Applications in Drug Development[1][5]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" due to its low molecular weight (<300 Da) and defined hydrogen bonding vectors.[1] It is often screened against:

- Metalloproteases: The carboxylic acid coordinates with the Zinc active site, while the sulfone positions the aryl ring in the S1' hydrophobic pocket.
- Metabolic Targets: Sulfones are privileged scaffolds in inhibitors of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) for treating diabetes.[1]

Linker Chemistry (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the propanoic acid chain can be converted into an amide to attach a ligand (e.g., Thalidomide or VHL ligand).[1] The sulfone group provides a rigid, polar spacer that improves water solubility compared to pure alkyl chains.[1]

Chemical Biology Probes

The carboxylic acid can be activated (NHS-ester) to label lysine residues, while the chloro-aryl sulfone moiety can act as a specific recognition element for sulfone-binding proteins.[1]

Safety & Handling

- Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][4] 2A (H319), STOT SE 3 (H335).[1]
- Handling: Wear nitrile gloves and safety goggles.[1] Avoid dust inhalation.[1][4][5][6]
- Storage: Store at room temperature in a dry place. The sulfone is stable to air and moisture. [1]
- Disposal: Dispose of as halogenated organic waste.[1]

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